molecular formula C17H17N3O3S B2928662 (Z)-5-(4-ethoxybenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 1322000-57-6

(Z)-5-(4-ethoxybenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Cat. No.: B2928662
CAS No.: 1322000-57-6
M. Wt: 343.4
InChI Key: OUGPJWOLZOBHHI-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-ethoxybenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to "(Z)-5-(4-ethoxybenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one" have been synthesized through reactions involving hydrazonoyl halides, leading to the formation of various thiazole and thiadiazole derivatives. These syntheses often involve multi-step reactions, including cyclocondensation and Knoevenagel condensation, highlighting the chemical versatility of these frameworks (Abdelhamid et al., 2008). Additionally, the molecular and solid-state structures of these compounds have been extensively studied through X-ray powder diffraction (XRPD) and density functional theory (DFT), providing insights into their crystallographic parameters and electronic structures (Rahmani et al., 2017).

Biological Applications

A significant area of interest lies in the biological evaluation of thiazolidinone derivatives, where various compounds have been tested for their antimicrobial and anticancer properties. For instance, certain thiazole derivatives have demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, alongside notable anticancer effects against various human carcinoma cell lines, suggesting their potential as therapeutic agents (Al-Mutabagani et al., 2021). Another study has identified thiazolidinone derivatives exhibiting significant antifibrotic activity, comparable to known antifibrotic drugs, without exhibiting cytotoxic effects against normal cells, indicating their potential for safe therapeutic use (Kaminskyy et al., 2016).

Catalytic Applications

The encapsulation of metal complexes within zeolites, utilizing thiazole-hydrazone ligands, has been explored for catalytic applications, specifically in the oxidation of primary alcohols and hydrocarbons. This approach has demonstrated the role of encapsulation in enhancing the catalytic efficiency and stability of these complexes, offering a reusable and environmentally friendly catalyst option for various organic transformations (Ghorbanloo & Maleki Alamooti, 2017).

Properties

IUPAC Name

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-22-13-7-5-12(6-8-13)10-15-16(21)19-17(24-15)20-18-11-14-4-3-9-23-14/h3-9,11,15H,2,10H2,1H3,(H,19,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGPJWOLZOBHHI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.